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Compound of Interest

Compound Name: H-Phg-OH

Cat. No.: B7770783 Get Quote

Introduction

L-Phenylglycine is a non-proteinogenic amino acid that serves as a crucial chiral building block

in the synthesis of various pharmaceuticals, including antibiotics and semisynthetic penicillins.

Its stereochemistry and purity are of paramount importance in drug development, necessitating

precise analytical characterization. This technical guide provides an in-depth overview of the

key spectroscopic data for L-Phenylglycine, including Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and visual

representations of analytical workflows and fragmentation pathways are presented to support

researchers and scientists in the pharmaceutical and chemical industries.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of L-

Phenylglycine. Both ¹H and ¹³C NMR provide detailed information about the chemical

environment of the hydrogen and carbon atoms, respectively.

¹H NMR Data
The ¹H NMR spectrum of L-Phenylglycine is characterized by signals corresponding to the

aromatic protons of the phenyl group, the alpha-proton, and the amine protons. The chemical

shifts are influenced by the solvent used for analysis.
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Proton
Chemical Shift (δ) in D₂O

(ppm)
Multiplicity

Aromatic (C₆H₅) 7.3 - 7.5 Multiplet

Alpha-CH ~4.2 Singlet

Amine (NH₂)
Solvent dependent, often

exchanges with D₂O
-

Carboxylic Acid (COOH)
Solvent dependent, often

exchanges with D₂O
-

Note: In a non-deuterated solvent, the NH₂ and COOH protons would appear as broad singlets.

¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon skeleton of L-Phenylglycine.

Carbon Chemical Shift (δ) in D₂O (ppm)

Carboxylic Acid (C=O) ~175

Aromatic (quaternary C) ~138

Aromatic (CH) ~128-130

Alpha-CH ~60

Experimental Protocol for NMR Spectroscopy
1.3.1. Sample Preparation:

Dissolve approximately 5-10 mg of L-Phenylglycine in 0.5-0.7 mL of a suitable deuterated

solvent (e.g., Deuterium Oxide - D₂O, or Deuterated Dimethyl Sulfoxide - DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

1.3.2. Instrumentation and Data Acquisition:
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Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better resolution.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Solvent suppression techniques may be required if residual solvent signals interfere with

the analyte signals.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

A larger number of scans is typically required for ¹³C NMR due to the lower natural

abundance of the ¹³C isotope.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., Tetramethylsilane - TMS, although not soluble in D₂O; 3-(Trimethylsilyl)propionic-

2,2,3,3-d₄ acid sodium salt - DSS is a common reference for aqueous samples).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in L-Phenylglycine based on

the absorption of infrared radiation at specific frequencies corresponding to molecular

vibrations.

IR Data
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The IR spectrum of L-Phenylglycine shows characteristic absorption bands for the amine,

carboxylic acid, and aromatic functional groups.

Vibrational Mode
Approximate Wavenumber

(cm⁻¹)
Intensity

N-H stretch (amine) 3400-3000 Medium, Broad

O-H stretch (carboxylic acid) 3300-2500 Broad

C-H stretch (aromatic) 3100-3000 Medium

C=O stretch (carboxylic acid) ~1700 Strong

N-H bend (amine) ~1600 Medium

C=C stretch (aromatic) ~1600, ~1490, ~1450 Medium to Weak

C-O stretch (carboxylic acid) ~1300-1200 Medium

C-H out-of-plane bend

(aromatic)
~750, ~700 Strong

Experimental Protocol for IR Spectroscopy (KBr Pellet
Method)
2.2.1. Sample Preparation:

Grind a small amount (1-2 mg) of L-Phenylglycine with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a

fine, homogeneous powder.

Place a small amount of the mixture into a pellet press die.

Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent KBr

pellet.

2.2.2. Data Acquisition:

Place the KBr pellet in the sample holder of an FTIR spectrometer.
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Record a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

The final spectrum is typically presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of L-Phenylglycine, which aids in its identification and structural confirmation.

MS Data (Electron Ionization - EI)
The mass spectrum of L-Phenylglycine obtained by electron ionization will show the molecular

ion peak and several characteristic fragment ions.

m/z Relative Intensity Proposed Fragment

151 Moderate [M]⁺ (Molecular Ion)

106 High [M - COOH]⁺

77 Moderate [C₆H₅]⁺

51 Moderate [C₄H₃]⁺

Experimental Protocol for Mass Spectrometry
3.2.1. Sample Introduction:

For a solid sample like L-Phenylglycine, a direct insertion probe can be used for introduction

into the ion source.

Alternatively, the sample can be dissolved in a suitable solvent and introduced via a liquid

chromatography system (LC-MS).

3.2.2. Ionization:
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Electron Ionization (EI): The sample is bombarded with a high-energy electron beam, leading

to ionization and fragmentation.

Electrospray Ionization (ESI): This is a softer ionization technique often used in LC-MS,

which typically results in a prominent protonated molecular ion peak [M+H]⁺ (m/z 152).

3.2.3. Mass Analysis:

The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g.,

quadrupole, time-of-flight).

3.2.4. Detection:

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity

versus m/z.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like L-Phenylglycine.
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Caption: General workflow for spectroscopic analysis of L-Phenylglycine.

L-Phenylglycine Fragmentation in Mass Spectrometry
(EI)
The following diagram illustrates a plausible fragmentation pathway for L-Phenylglycine under

electron ionization conditions.
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Caption: Proposed fragmentation pathway of L-Phenylglycine in EI-MS.

Conclusion

The spectroscopic data presented in this guide, including NMR, IR, and MS, provide a

comprehensive analytical profile of L-Phenylglycine. The detailed experimental protocols and

visual workflows offer practical guidance for researchers involved in the synthesis, quality

control, and development of pharmaceuticals containing this important chiral molecule.

Accurate interpretation of these spectra is essential for confirming the identity, purity, and

structure of L-Phenylglycine.

To cite this document: BenchChem. [Spectroscopic Profile of L-Phenylglycine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7770783#spectroscopic-data-of-l-phenylglycine-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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